molecular formula C13H10N2O3 B183868 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid CAS No. 6188-02-9

2-[(Pyridine-3-carbonyl)-amino]-benzoic acid

Cat. No.: B183868
CAS No.: 6188-02-9
M. Wt: 242.23 g/mol
InChI Key: JYBNOUMWGUMFBK-UHFFFAOYSA-N
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Description

2-[(Pyridine-3-carbonyl)-amino]-benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring via an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid typically involves the reaction of pyridine-3-carboxylic acid with 2-aminobenzoic acid. The process can be carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Pyridine-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The amide bond and the aromatic rings facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison: 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid is unique due to the presence of both a pyridine ring and a benzoic acid moiety linked by an amide bond. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds that may lack such multifunctional characteristics .

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(9-4-3-7-14-8-9)15-11-6-2-1-5-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBNOUMWGUMFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210867
Record name Anthranilic acid, N-nicotinoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-02-9
Record name Anthranilic acid, N-nicotinoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-nicotinoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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